molecular formula C34H36O6 B3039759 3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol CAS No. 131347-08-5

3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

Cat. No. B3039759
CAS RN: 131347-08-5
M. Wt: 540.6 g/mol
InChI Key: OGOMAWHSXRDAKZ-UHFFFAOYSA-N
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Description

3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol (TPMPMO) is a phenolic compound found in a variety of plants and herbs. It is an important component of the flavonoid family, and is gaining increasing attention from the scientific community due to its ability to interact with a variety of biological systems.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, also known as 3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol:

Glucosylation Reactions

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is widely used in glucosylation reactions. This compound serves as a glucosyl donor in the synthesis of various glucosides, which are important in the study of carbohydrate chemistry and biochemistry .

Synthesis of α-Glucopyranosyl Chloride

This compound is crucial for the preparation of α-glucopyranosyl chloride. α-Glucopyranosyl chloride is a key intermediate in the synthesis of complex carbohydrates and glycoconjugates, which are essential for studying cell-cell interactions and signaling pathways .

Preparation of 1-C-α-D-Glucopyranosyl Derivatives

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is used to synthesize 1-C-α-D-glucopyranosyl derivatives. These derivatives are valuable in the development of glycomimetics and glycosylation inhibitors, which have potential therapeutic applications .

Organic Synthesis

In organic synthesis, this compound is employed as a protecting group for hydroxyl functionalities. The benzyl groups can be selectively removed under mild conditions, making it a versatile tool for the synthesis of complex organic molecules .

Carbohydrate-Based Drug Development

The compound is used in the development of carbohydrate-based drugs. By modifying the glucopyranose structure, researchers can create novel therapeutic agents that target specific biological pathways, such as those involved in cancer and infectious diseases .

Synthesis of Glycosyl Donors and Acceptors

This compound is also used in the synthesis of glycosyl donors and acceptors, which are essential for the construction of oligosaccharides and glycoconjugates. These molecules are important for studying the structure and function of glycans in biological systems .

Biochemical Research

In biochemical research, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is used to investigate the roles of carbohydrates in biological processes. This includes studying enzyme-substrate interactions, metabolic pathways, and the effects of glycosylation on protein function .

Sigma-Aldrich MilliporeSigma ChemicalBook GoldBio Sigma-Aldrich : MilliporeSigma

properties

IUPAC Name

3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMAWHSXRDAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863326
Record name 2,3,4,6-Tetra-O-benzylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Reactant of Route 2
3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Reactant of Route 3
3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Reactant of Route 4
3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Reactant of Route 5
3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Reactant of Route 6
3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

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